molecular formula C11H14FNO2 B15314083 3-(4-Fluorophenyl)-3-(methylamino)butanoic acid

3-(4-Fluorophenyl)-3-(methylamino)butanoic acid

Cat. No.: B15314083
M. Wt: 211.23 g/mol
InChI Key: JJJBWIXDPGBFEV-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-(methylamino)butanoic acid is an organic compound characterized by the presence of a fluorophenyl group, a methylamino group, and a butanoic acid backbone

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-(methylamino)butanoic acid

InChI

InChI=1S/C11H14FNO2/c1-11(13-2,7-10(14)15)8-3-5-9(12)6-4-8/h3-6,13H,7H2,1-2H3,(H,14,15)

InChI Key

JJJBWIXDPGBFEV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC=C(C=C1)F)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-(methylamino)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and methylamine.

    Formation of Intermediate: The 4-fluorobenzaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form 3-(4-Fluorophenyl)-3-(methylamino)butanol.

    Oxidation: The alcohol group in 3-(4-Fluorophenyl)-3-(methylamino)butanol is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis steps efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-(methylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohols and other reduced forms.

    Substitution Products: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

3-(4-Fluorophenyl)-3-(methylamino)butanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biological Research: Researchers investigate its effects on biological systems and its potential as a biochemical probe.

    Industrial Applications: It is used in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-(methylamino)butanoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-(methylamino)butanoic acid: Similar structure with a chlorine atom instead of fluorine.

    3-(4-Bromophenyl)-3-(methylamino)butanoic acid: Similar structure with a bromine atom instead of fluorine.

    3-(4-Methylphenyl)-3-(methylamino)butanoic acid: Similar structure with a methyl group instead of fluorine.

Uniqueness

3-(4-Fluorophenyl)-3-(methylamino)butanoic acid is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

Biological Activity

3-(4-Fluorophenyl)-3-(methylamino)butanoic acid is a compound of interest due to its potential biological activities, particularly in the context of neurotransmitter modulation and its implications in pharmacotherapy for conditions such as neuropathic pain. This article provides an overview of its biological activity, including research findings, case studies, and relevant data.

  • Molecular Formula : C11H14FNO2
  • Molecular Weight : 209.24 g/mol
  • IUPAC Name : this compound

The compound's biological activity is primarily attributed to its ability to interact with neurotransmitter systems. Specifically, it has been investigated for its effects on the GABA (gamma-aminobutyric acid) transporters, which are critical in regulating inhibitory neurotransmission in the central nervous system.

Biological Activity Overview

  • GABA Transporter Inhibition :
    • Recent studies have highlighted the compound's role as an inhibitor of GABA transporters (mGAT1–4). In vitro assays demonstrated that certain derivatives exhibited significant inhibitory potency against these transporters, suggesting potential therapeutic applications in managing neuropathic pain and other disorders associated with GABAergic dysfunction .
  • Antinociceptive Properties :
    • In vivo experiments have shown that derivatives of this compound can produce antinociceptive effects in rodent models of neuropathic pain. Notably, compounds were effective in reducing pain responses without inducing motor deficits, indicating a favorable safety profile .

Table 1: Inhibitory Potencies of Related Compounds

Compound NameTargetpIC50 (± SEM)Notes
Compound AmGAT15.36 ± 0.12High selectivity for mGAT1
Compound BmGAT25.43 ± 0.10Moderate selectivity
Compound CmGAT45.04 ± 0.15Significant activity in pain models

Case Study: Neuropathic Pain Models

In a study involving chemotherapy-induced neuropathic pain, specific derivatives of the compound were tested across various models (oxaliplatin and paclitaxel models). The results indicated a marked reduction in pain behaviors, supporting the hypothesis that modulation of GABA transporters can alleviate neuropathic symptoms .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds that also target GABA transporters:

Compound NameStructural FeaturesUnique Aspects
Compound DContains a methyl group on the amineHigher affinity for mGAT2
Compound ELacks fluorine substitutionBroader spectrum of activity

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